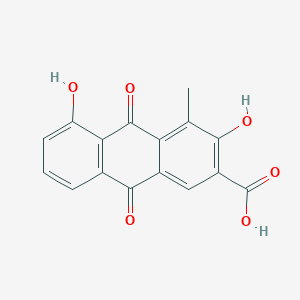
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo-
Overview
Description
2-Anthracenecarboxylic acid, 9,10-dihydro-3,5-dihydroxy-4-methyl-9,10-dioxo (2-ACM9D) is a synthetic compound that has recently been studied for its potential applications in scientific research. 2-ACM9D is a derivative of anthracene, which is a naturally occurring polycyclic aromatic hydrocarbon (PAH). 2-ACM9D is a light yellow crystalline solid that is soluble in water and other organic solvents. It has been used in a variety of research applications, such as drug development, biochemistry, and environmental science.
Scientific Research Applications
- 2-Anthracenecarboxylic acid and its derivatives have been investigated for their fluorescence properties. Their large conjugated π-systems make them suitable candidates for developing fluorescent materials and sensors . Researchers explore their potential in optoelectronic devices, chemical sensors, and bioimaging agents.
- 2-Anthracenecarboxylic acid serves as a useful reagent in synthetic chemistry. It participates in reactions to prepare aromatic nitriles . Its versatility makes it valuable for constructing complex organic molecules.
Fluorescent Materials and Sensors
Synthetic Chemistry
Mechanism of Action
Target of Action
The primary target of this compound, also known as Rhein It is known to induce a necrosis-apoptosis switch in injured pancreatic acinar cells , suggesting that it may interact with cellular components involved in cell death pathways.
Mode of Action
It is known to demonstrate anti-arthritic activity without inhibiting prostaglandin synthesis , indicating that it may exert its effects through alternative inflammatory pathways
Pharmacokinetics
Its pharmacokinetics have been studied , suggesting that it is absorbed and distributed within the body, metabolized, and eventually excreted
Result of Action
Rhein has been shown to induce a switch from necrosis to apoptosis in injured pancreatic acinar cells . This suggests that it may have a protective effect on these cells, potentially limiting the extent of injury and promoting cell survival.
properties
IUPAC Name |
3,5-dihydroxy-4-methyl-9,10-dioxoanthracene-2-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10O6/c1-6-11-8(5-9(13(6)18)16(21)22)14(19)7-3-2-4-10(17)12(7)15(11)20/h2-5,17-18H,1H3,(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKISYDZIAJHSTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC(=C1O)C(=O)O)C(=O)C3=C(C2=O)C(=CC=C3)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





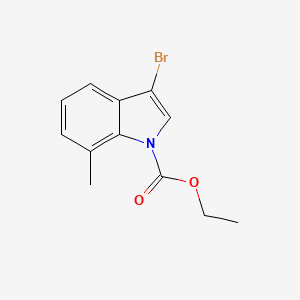
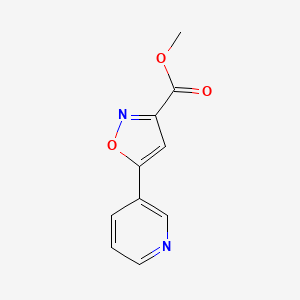
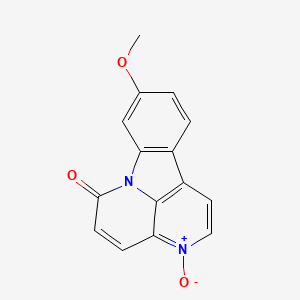
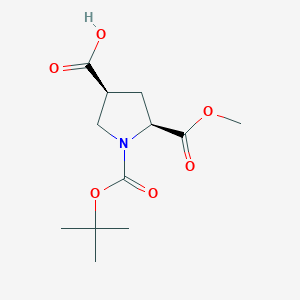
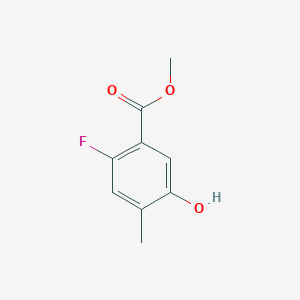
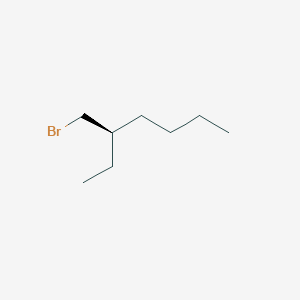
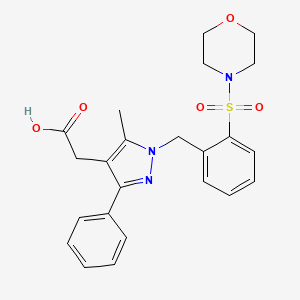

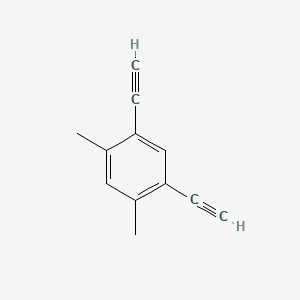
![4,4-Difluoro-1-[(4-fluorophenyl)methyl]cyclohexan-1-amine hydrochloride](/img/structure/B3027758.png)
![Ethyl 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a][1,3]diazepine-3-carboxylate](/img/structure/B3027760.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3027762.png)